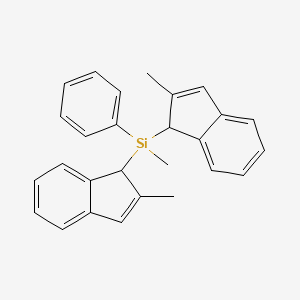
Tetradecyl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 3-phenylprop-2-enoate: is an organic compound with the molecular formula C23H34O2. It is an ester derived from the reaction between tetradecanol and cinnamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-phenylprop-2-enoate typically involves the esterification reaction between tetradecanol and cinnamic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tetradecyl 3-phenylprop-2-enoate is used as a starting material in the synthesis of various organic compounds. Its ester functionality makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long alkyl chain allows it to integrate into lipid bilayers, making it useful in membrane studies.
Medicine: this compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
Mécanisme D'action
The mechanism of action of tetradecyl 3-phenylprop-2-enoate involves its integration into lipid bilayers due to its long alkyl chain. This integration can affect membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylprop-2-enoate: Similar structure but with a shorter alkyl chain.
Methyl 3-phenylprop-2-enoate: Another similar compound with an even shorter alkyl chain.
Hexadecyl 3-phenylprop-2-enoate: Similar structure but with a longer alkyl chain.
Uniqueness: Tetradecyl 3-phenylprop-2-enoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
669000-44-6 |
|---|---|
Formule moléculaire |
C23H36O2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
tetradecyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-21-25-23(24)20-19-22-17-14-13-15-18-22/h13-15,17-20H,2-12,16,21H2,1H3 |
Clé InChI |
LVFMZUMMNTZXTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

methylidene}amino]benzoic acid](/img/structure/B12540553.png)
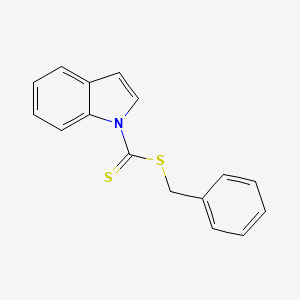
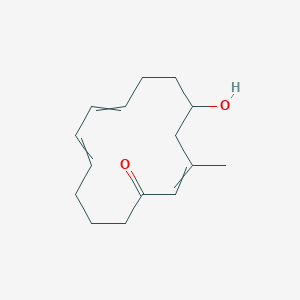
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)

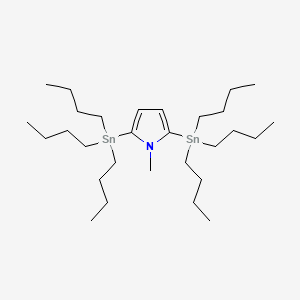
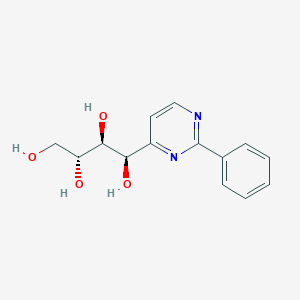
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)


